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molecular formula C5H2F8O2 B1214836 5H-Octafluoropentanoic acid CAS No. 376-72-7

5H-Octafluoropentanoic acid

Cat. No. B1214836
M. Wt: 246.05 g/mol
InChI Key: VGFKXVSMDOKOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809580B2

Procedure details

60 mL of acetic acid, 0.46 g sodium nitrite, TEMPO (0.35 g), CH3CO2Na (6.88 g) and 6.5 g of 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol were placed in a 100 mL1 glass flask equipped with a balloon containing oxygen, a reflux condenser and a stirrer. The mixture was stirred for 16 hr at 60° C. upon which the mixture was acidified as described in example 17 and extracted with diethyl ether (three times). The combined organic phases were washed with water and dried over magnesium sulfate. The solvent was removed at a rotary evaporator and the residue was distilled to give 3.82 g of acid (20 mmHg, 65° C.). Yield: 55%.
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
6.88 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Yield
55%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].CC1(C)N([O])C(C)(C)CCC1.CC(O[Na])=[O:18].[F:21][C:22]([F:34])([C:25]([F:33])([F:32])[C:26]([F:31])([F:30])[CH:27]([F:29])[F:28])[CH2:23][OH:24].O=O>C(O)(=O)C>[F:21][C:22]([F:34])([C:25]([F:32])([F:33])[C:26]([F:30])([F:31])[CH:27]([F:28])[F:29])[C:23]([OH:18])=[O:24] |f:0.1,^1:8|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
6.88 g
Type
reactant
Smiles
CC(=O)O[Na]
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
FC(CO)(C(C(C(F)F)(F)F)(F)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hr at 60° C. upon which the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a balloon
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (three times)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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